4-Bromo-3-fluoro-2-nitropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2BrFN2O2 |
|---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H |
InChI Key |
SXYRQJSBJFZGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Nitropyridine and Its Derivatives
Strategic Design of Precursors for 4-Bromo-3-fluoro-2-nitropyridine Synthesis
The successful synthesis of this compound hinges on the logical selection and design of precursor molecules. The order of introduction of the bromo, fluoro, and nitro substituents is critical, as each group exerts a distinct electronic and steric influence on the pyridine (B92270) ring, thereby directing the position of subsequent substitutions. A retrosynthetic analysis suggests that a key intermediate would be a 3-fluoro-4-bromopyridine, which could then undergo regioselective nitration. Alternatively, a 3-fluoropyridine could be brominated and then nitrated, or a 4-bromopyridine could be fluorinated and subsequently nitrated.
The choice of the initial precursor is often dictated by the commercial availability and the feasibility of the initial functionalization steps. For instance, starting with a substituted pyridine N-oxide can be a strategic choice, as the N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can also facilitate nucleophilic substitution reactions.
Regioselective Functionalization Techniques for Pyridine Ring Systems
Achieving the desired 2,3,4-trisubstituted pattern on the pyridine ring necessitates precise control over the regioselectivity of each functionalization step. The electron-deficient nature of the pyridine ring generally directs electrophilic aromatic substitution to the 3- and 5-positions. However, the presence of directing groups can alter this preference.
Directed Bromination Protocols and Control of Positional Isomerism
The introduction of a bromine atom at a specific position on the pyridine ring can be challenging. Direct bromination of pyridine itself requires harsh conditions, such as high temperatures in the presence of oleum, and typically yields 3-bromopyridine. researchgate.netresearchgate.net To achieve bromination at other positions or to control the regioselectivity in the presence of other substituents, various strategies have been developed.
One effective method involves the use of directing groups. For example, an amino group can direct bromination to the meta-position under electrochemical conditions. acs.orgacs.org While not directly applicable to the synthesis of the target compound, this illustrates the principle of using directing groups to control positional isomerism. In the context of synthesizing this compound, if one were to start with a 3-fluoropyridine, the fluorine atom would direct electrophilic substitution to the 4- and 6-positions. Therefore, direct bromination of 3-fluoropyridine would be expected to yield a mixture of 4-bromo-3-fluoropyridine and 2-bromo-5-fluoropyridine.
The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum has been shown to be an effective method for the bromination of pyridine derivatives. google.com The reaction conditions, including temperature and the molar ratio of the brominating agent, can be optimized to favor the desired isomer and minimize the formation of di- and polybrominated products.
| Brominating Agent | Substrate | Conditions | Major Product(s) | Reference |
| Br₂ / Oleum | Pyridine | 130°C | 3-Bromopyridine | researchgate.net |
| DBDMH / Oleum | Pyridine derivatives | Varies | Monobrominated pyridines | google.com |
| NBS | 2,6-disubstituted pyridine | CH₂Cl₂ | 3- and 5-brominated products | rsc.org |
Selective Fluorination Methodologies, including Pyridine N-Oxide Routes
Introducing a fluorine atom onto the pyridine ring can be accomplished through several methods, including electrophilic and nucleophilic fluorination. The choice of method often depends on the substitution pattern of the starting material.
A particularly effective strategy for the synthesis of fluorinated pyridines involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAᵣ) at the 2- and 4-positions. A notable example is the synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide from 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org This reaction proceeds in moderate yield at room temperature using a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF). nih.govrsc.org The resulting 3-fluoro-4-nitropyridine N-oxide can then be deoxygenated to afford 3-fluoro-4-nitropyridine. This approach highlights the utility of the N-oxide as a directing and activating group that can be readily removed in a subsequent step.
Another approach involves the Balz-Schiemann reaction, where an aminopyridine is converted to a diazonium tetrafluoroborate salt, which upon heating, yields the corresponding fluoropyridine. For example, 2-bromo-4-aminopyridine can be converted to 2-bromo-4-fluoropyridine via this method. chemicalbook.com
| Starting Material | Reagents | Product | Key Feature | Reference |
| 3-Bromo-4-nitropyridine N-oxide | TBAF | 3-Fluoro-4-nitropyridine N-oxide | Nucleophilic substitution facilitated by N-oxide | nih.govrsc.org |
| 2-Bromo-4-aminopyridine | 1. NaNO₂, HBF₄; 2. Heat | 2-Bromo-4-fluoropyridine | Balz-Schiemann reaction | chemicalbook.com |
Controlled Nitration Strategies for Introducing the Nitro Group
The introduction of a nitro group onto the pyridine ring is a crucial step in the synthesis of this compound. Direct nitration of pyridine is difficult and requires harsh conditions, typically yielding 3-nitropyridine in low yields. ntnu.no However, the presence of activating groups or the use of pyridine N-oxide can facilitate this transformation.
Pyridine N-oxide can be nitrated with a mixture of nitric and sulfuric acid to produce 4-nitropyridine N-oxide with high selectivity. researchgate.net The N-oxide group directs the nitration to the 4-position and can be subsequently removed.
For a substrate such as 4-bromo-3-fluoropyridine, the directing effects of the existing substituents must be considered. The fluorine at the 3-position is an ortho, para-director, while the bromine at the 4-position is also an ortho, para-director. The combined effect of these two halogens, along with the deactivating nature of the pyridine ring nitrogen, would likely direct the incoming nitro group to the 2-position. The nitration would likely be carried out using a mixture of nitric and sulfuric acid under controlled temperature conditions to avoid side reactions. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite is another method for the synthesis of 3-nitropyridine. researchgate.netresearchgate.net
| Substrate | Nitrating Agent | Product | Key Feature | Reference |
| Pyridine N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine N-oxide | N-oxide directs nitration to the 4-position | researchgate.net |
| Pyridine | N₂O₅ then NaHSO₃ | 3-Nitropyridine | Bakke's procedure | researchgate.net |
Multi-Step Synthesis Pathways from Readily Available Pyridine Derivatives
A plausible multi-step synthesis of this compound could commence with a commercially available substituted pyridine. One potential route is outlined below:
Fluorination: Starting with 3-aminopyridine, a Balz-Schiemann reaction could be employed to introduce the fluorine atom, yielding 3-fluoropyridine.
Bromination: The subsequent bromination of 3-fluoropyridine, likely using a brominating agent such as NBS or DBDMH in the presence of a strong acid, would be expected to yield a mixture of isomers, with 4-bromo-3-fluoropyridine being a significant product due to the directing effect of the fluorine atom.
Nitration: The final step would involve the regioselective nitration of 4-bromo-3-fluoropyridine. The combined directing effects of the fluorine and bromine atoms are anticipated to direct the nitro group to the 2-position, affording the target compound, this compound.
An alternative pathway could involve the initial bromination of a suitable pyridine derivative, followed by fluorination and then nitration. For example, starting from 2-amino-5-bromopyridine (B118841), a sequence of nitration, conversion of the amino group to a hydroxyl group, and subsequent bromination can lead to 2,5-dibromo-3-nitropyridine. google.com This intermediate could then potentially undergo selective nucleophilic substitution of one of the bromine atoms with fluoride, although achieving the desired regioselectivity would be a significant challenge.
A more direct, albeit potentially lower-yielding, approach could start from 2-hydroxy-3-nitro-4-methylpyridine, which can be converted to 4-bromo-2-methyl-3-nitropyridine (B3028585) using phosphorus oxybromide. chemicalbook.com While this precursor contains a methyl group instead of a fluorine, it demonstrates a relevant synthetic transformation.
Catalytic Approaches in the Synthesis of Halogenated Nitropyridines
While many of the classical methods for the halogenation and nitration of pyridines rely on stoichiometric reagents and harsh conditions, modern catalytic approaches offer milder and more selective alternatives.
For instance, copper-catalyzed reactions have been employed for the switchable transannulation/nitration of N-substituted indoles, showcasing the potential of catalysis in controlling nitration reactions. rsc.org Although not directly applied to pyridines in this context, it points towards the development of catalytic nitration methods.
In the realm of fluorination, various catalytic systems have been developed. mdpi.com These often involve transition metal catalysts in conjunction with modern fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). mdpi.com These catalytic methods can offer improved regioselectivity and functional group tolerance compared to traditional methods. For example, the dearomatization of pyridines can be achieved through copper-catalyzed asymmetric addition of Grignard reagents, demonstrating the utility of catalysis in pyridine functionalization. mdpi.com While not a direct halogenation, such catalytic strategies for modifying the pyridine ring are of significant interest for the synthesis of complex derivatives.
The development of catalytic methods for the direct and regioselective C-H functionalization of pyridines is an active area of research and holds promise for more efficient syntheses of compounds like this compound in the future.
Green Chemistry Principles Applied to the Synthesis of this compound
The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. rsc.org Traditional syntheses of halogenated and nitrated pyridines often rely on harsh reagents and environmentally persistent solvents. However, a shift towards more sustainable methodologies is evident in modern synthetic chemistry. rsc.org While specific literature on green synthesis for this compound is sparse, the principles can be applied to its known and analogous synthetic pathways.
Key areas for applying green chemistry include:
Safer Solvents and Reagents: Conventional syntheses of related compounds often employ chlorinated solvents like chloroform and dichloromethane for reactions and extractions. chemicalbook.comgoogle.com These solvents pose environmental and health risks. Green chemistry encourages the substitution of these with safer alternatives such as acetonitrile, which has been used in the synthesis of other substituted nitropyridines. rsc.org Furthermore, replacing hazardous reagents like phosphorus oxychloride (POCl₃) and phosphorus oxybromide with less toxic alternatives or developing catalytic systems that avoid their use altogether is a primary goal. rsc.org
Energy Efficiency: Many synthetic steps for preparing substituted pyridines require elevated temperatures for extended periods, such as heating at 140°C for several hours in a pressure vessel or at 75-80°C overnight. chemicalbook.comrsc.org Green approaches focus on reducing energy consumption through methods like microwave-assisted synthesis, which can dramatically decrease reaction times and energy input. The development of more active catalysts that allow reactions to proceed at lower temperatures is another critical strategy.
Waste Reduction and Atom Economy: The ideal chemical synthesis incorporates all atoms from the starting materials into the final product (100% atom economy). Classical methods, such as those using stoichiometric brominating agents like phosphorus oxybromide, generate significant inorganic waste. chemicalbook.com A greener approach involves catalytic cycles or multi-component reactions where reactants are combined in a single step to form the desired product, minimizing waste and improving efficiency. nih.gov For instance, developing catalytic aza-Wittig/Diels-Alder sequences for pyridine synthesis represents a move toward more sustainable and atom-economical processes. nih.gov
Optimization of Reaction Conditions for Enhanced Chemical Yields and Purity
Achieving high yield and purity is paramount in chemical synthesis, necessitating the careful optimization of various reaction parameters. The synthesis of a multi-substituted compound like this compound involves a delicate balance of conditions to maximize product formation while minimizing side reactions.
Key Optimization Parameters:
Reagent Stoichiometry and Selection: The choice and amount of reagents are critical. In the synthesis of 3-fluoro-4-nitropyridine N-oxide from its bromo-precursor, using a sub-stoichiometric amount (0.5 equivalents) of tetrabutylammonium fluoride (TBAF) was a deliberate choice to control the reaction. nih.gov Similarly, in the preparation of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089), a specific excess (1.6 equivalents) of POCl₃ was used to drive the reaction to completion. rsc.org
Solvent and Temperature: The solvent not only dissolves reactants but can also significantly influence reaction rates and selectivity. Anhydrous dimethylsulfoxide (DMSO) is effective for nucleophilic aromatic substitution reactions involving fluoride ions. nih.govchemicalbook.com Acetonitrile is another common solvent used in the synthesis of related pyridine derivatives. google.comrsc.org Temperature control is equally crucial; for example, the conversion of a hydroxynitropyridine to a bromonitropyridine was achieved by melting the reactants at 140°C, while other transformations are conducted at a more moderate 75°C. chemicalbook.comrsc.org
Reaction Time: The duration of the reaction must be sufficient for completion but not so long that product degradation or side-product formation occurs. Monitored reaction times range from one hour to over 19 hours, depending on the specific transformation and conditions employed. rsc.org
Work-up and Purification: The final purity of the compound depends heavily on the work-up and purification procedures. These often involve quenching the reaction with ice water, neutralizing with a base like sodium bicarbonate, extracting the product into an organic solvent, drying the organic layer (e.g., over magnesium sulfate), and finally, purification by column chromatography or recrystallization to isolate the product with high purity. chemicalbook.comgoogle.com
The following interactive table summarizes reaction conditions from the synthesis of closely related bromo-, fluoro-, and nitro-substituted pyridines, illustrating the range of parameters that require optimization.
| Precursor | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | None (melt) | 140 | 3 | 4-bromo-2-methyl-3-nitropyridine | 49.7 | chemicalbook.com |
| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | DMSO | Room Temp | 0.25 | 3-fluoro-4-nitropyridine N-oxide | 20.7 | nih.gov |
| 3-bromo-2-hydroxy-4-methyl-5-nitropyridine | POCl₃ | Acetonitrile | 75 | 19 | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88 | rsc.org |
| 2-hydroxyl-3-nitro-4-methyl pyridine | Tribromo oxygen phosphorus | Acetonitrile | Reflux | 2 | 2-bromo-3-nitro-4-methyl pyridine | ~74 (implied) | google.com |
This data highlights that achieving optimal outcomes in the synthesis of complex molecules like this compound requires a systematic and multi-faceted approach to reaction optimization.
Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Bromo 3 Fluoro 2 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-3-fluoro-2-nitropyridine
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and this compound is particularly susceptible to this type of reaction. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the electron-withdrawing nitro group, makes it a prime target for nucleophilic attack.
Electronic and Steric Influence of Halogen and Nitro Groups on SNAr Reactivity and Regioselectivity
The reactivity and regioselectivity of SNAr reactions on this compound are intricately controlled by the electronic and steric effects of its substituents. The nitro group at the C2 position, along with the fluorine at C3 and bromine at C4, significantly activates the pyridine ring towards nucleophilic attack. These electron-withdrawing groups delocalize the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy of the reaction. stackexchange.com
The interplay between electronic and steric factors is crucial. While the electronic effects of the nitro and fluoro groups strongly activate the ring, steric hindrance can influence the site of nucleophilic attack. researchgate.netrsc.org For instance, bulky nucleophiles may favor attack at a less sterically hindered position.
Detailed Kinetic and Thermodynamic Studies of SNAr Processes
Kinetic and thermodynamic studies provide valuable insights into the mechanism of SNAr reactions. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The first step, the formation of this complex, is typically the rate-determining step. researchgate.net
Evaluation of Leaving Group Effects on Nucleophilic Displacements
In SNAr reactions, the nature of the leaving group can significantly impact the reaction rate. nih.govlibretexts.org The "element effect," where the reactivity order is often F > Cl ≈ Br > I, is commonly observed in activated SNAr reactions. nih.gov This is somewhat counterintuitive, as fluoride (B91410) is generally considered a poor leaving group in other types of substitution reactions. stackexchange.com
The enhanced reactivity of fluoro compounds in activated SNAr reactions can be attributed to several factors. nih.gov One explanation is that the high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex. stackexchange.comnih.gov In the case of this compound, both the bromine and fluorine atoms are potential leaving groups. The relative ease of displacement will depend on the specific nucleophile and reaction conditions. In some instances, the nitro group itself can act as a leaving group. researchgate.net
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects
Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uiowa.edu The presence of additional deactivating groups like the nitro and halogen substituents in this compound further diminishes its reactivity in EAS reactions. libretexts.orgmasterorganicchemistry.com
However, if an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com Halogens are typically ortho- and para-directing deactivators, while the nitro group is a strong meta-directing deactivator. libretexts.org The methyl group, in contrast, is an ortho-, para-directing activator. reddit.com In a molecule with multiple substituents, the directing effects can be complex and may lead to a mixture of products. youtube.com The stronger activating or less deactivating group usually controls the regioselectivity. reddit.com Given the strong deactivating nature of all substituents on this compound, forcing conditions would likely be required for any EAS reaction to proceed.
Reduction Chemistry of the Nitro Group: Controlled Formation of Aminopyridine Intermediates
The nitro group of this compound can be selectively reduced to an amino group, providing a pathway to valuable aminopyridine intermediates. nih.govrsc.org This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst (catalytic hydrogenation). nih.govrsc.org Other methods for nitro group reduction include the use of iron in acidic media or sodium dithionite. A variety of reagents and catalysts have been developed for the chemoselective reduction of nitroarenes to anilines. organic-chemistry.org
For example, the reduction of 3-fluoro-4-nitropyridine (B80604) N-oxide, a related compound, to 3-fluoro-4-aminopyridine has been successfully demonstrated using catalytic hydrogenation. nih.govrsc.orgresearchgate.net This suggests that a similar approach would be effective for the reduction of this compound to yield 4-bromo-3-fluoro-2-aminopyridine. The resulting aminopyridine can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, to introduce other functional groups.
Oxidation Reactions and Their Impact on Pyridine Ring Stability
The pyridine ring is generally resistant to oxidation. However, the substituents on the ring can influence its stability under oxidizing conditions. The presence of electron-withdrawing groups like halogens and the nitro group can increase the stability of the pyridine ring towards oxidation. Conversely, activating groups can make the ring more susceptible to oxidation.
Intramolecular Rearrangements and Potential Nitro Group Migration Phenomena in Pyridine Systems
The study of intramolecular rearrangements in pyridine systems, particularly those involving the migration of a nitro group, is a nuanced area of organic chemistry. While specific studies on the intramolecular rearrangements of this compound are not extensively documented in the literature, the behavior of analogous nitropyridine systems provides a strong basis for understanding its potential transformation pathways.
Nitro group migrations have been observed in other substituted nitropyridines, often competing with standard nucleophilic aromatic substitution (SNAr) reactions. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, the formation of an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position has been reported. clockss.org This phenomenon was found to be significantly influenced by the reaction conditions, with polar aprotic solvents favoring the nitro-group migration. clockss.orgresearchgate.net
The proposed mechanism for such migrations often involves the formation of an intermediate anionic species. researchgate.net In the context of this compound, the strong electron-withdrawing nature of the nitro group at the 2-position, compounded by the inductive effects of the fluorine at the 3-position and the bromine at the 4-position, renders the pyridine ring highly electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack, a key step in initiating rearrangement processes.
One possible pathway for nitro group migration is a clockss.orgnih.gov sigmatropic shift, which has been described for the transformation of N-nitropyridinium ions into 3-nitropyridines. researchgate.net Another potential mechanism could involve the formation of a three-membered ring intermediate following the departure of the bromide ion, which facilitates the relocation of the nitro group. researchgate.net The presence of the fluorine atom adjacent to the nitro group in this compound could exert a significant influence on the regioselectivity and feasibility of such rearrangements, potentially through steric hindrance or by altering the electron distribution in the pyridine ring.
The table below summarizes the conditions that have been found to influence nitro group migration in a related bromonitropyridine system. These factors would likely play a critical role in any potential intramolecular rearrangements of this compound.
Table 1: Factors Influencing Nitro Group Migration in Bromonitropyridine Systems
| Factor | Observation in 3-bromo-4-nitropyridine System | Potential Implication for this compound |
|---|---|---|
| Solvent | Nitro-group migration is favored in polar aprotic solvents like DMSO. clockss.org | Similar solvent effects are expected, promoting the formation of charged intermediates necessary for rearrangement. |
| Base | The nature and quantity of the base can influence the product distribution between substitution and migration. researchgate.net | The choice of base would be crucial in controlling the reaction pathways, potentially favoring or suppressing nitro migration. |
| Temperature | Reactions are often conducted at elevated temperatures (e.g., 90-110 °C). clockss.orgresearchgate.net | Thermal energy would likely be required to overcome the activation barrier for the rearrangement process. |
Metal-Catalyzed Coupling Reactions Involving this compound
The bromine atom at the C4 position of this compound serves as a versatile handle for the construction of more complex molecules through metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro substituents, generally makes the C-Br bond susceptible to oxidative addition, a key step in many palladium-catalyzed coupling cycles. acs.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgorganic-chemistry.org It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl boronic acids or their esters. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. organic-chemistry.orgresearchgate.net The choice of base and solvent is critical and can be tailored to accommodate the specific coupling partners. libretexts.org
Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is the method of choice. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The C-Br bond in this compound is a suitable reaction site for this transformation. soton.ac.uklibretexts.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Given the prevalence of N-aryl pyridine moieties in pharmaceuticals, this reaction is of significant synthetic importance. This compound is expected to be a viable substrate for Buchwald-Hartwig amination with primary or secondary amines. nih.govrsc.org The reaction requires a palladium precatalyst, a suitable phosphine ligand (often a bulky, electron-rich one like XPhos), and a base. nih.gov
The table below provides a summary of typical conditions for these metal-catalyzed coupling reactions, based on studies with structurally similar bromopyridine derivatives.
Table 2: Representative Conditions for Metal-Catalyzed Coupling of Bromopyridines
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃ or PCy₃ | K₂CO₃ or K₃PO₄ | DMF or Toluene/H₂O | Room Temp to 100 °C |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | - (or additional PPh₃) | Et₃N or Diisopropylamine | THF or DMF | Room Temp to 70 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | XPhos or t-BuXPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |
Note: These conditions are generalized and would require optimization for the specific substrate, this compound.
Strategic Utility of 4 Bromo 3 Fluoro 2 Nitropyridine in the Construction of Complex Chemical Scaffolds
Application as a Key Building Block in Diversified Heterocyclic Synthesis
4-Bromo-3-fluoro-2-nitropyridine serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. The reactivity of its substituents allows for sequential and selective reactions, leading to the construction of more complex ring systems. For instance, the bromine and nitro groups can be readily displaced or transformed, while the fluorine atom can influence the reactivity of the pyridine (B92270) ring and be a site for further functionalization. This controlled reactivity is essential for building diverse heterocyclic scaffolds, which are fundamental components of many biologically active molecules.
Precursor for Advanced Pyridine Derivatives with Specific Substitution Patterns
The inherent reactivity of this compound makes it an excellent precursor for advanced pyridine derivatives with precisely controlled substitution patterns. cymitquimica.comsigmaaldrich.com The differential reactivity of the halogen atoms and the nitro group allows for a programmed approach to synthesis. For example, nucleophilic aromatic substitution reactions can be directed to specific positions on the pyridine ring by carefully choosing reaction conditions and nucleophiles. This controlled functionalization is critical for developing novel compounds with tailored electronic and steric properties for various applications.
A notable transformation involves the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which can lead to unexpected nitro-group migration products alongside the expected substitution products. clockss.org This highlights the complex reactivity of such systems and provides opportunities for the synthesis of unique pyridine isomers.
Role in the Synthesis of Radiolabeled Pyridine Analogues for Positron Emission Tomography (PET) Precursors
A significant application of this compound and its derivatives lies in the field of medical imaging, specifically in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The fluorination of pyridine rings is a challenging but crucial process for creating PET tracers.
Research has demonstrated that the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which is a key intermediate for synthesizing [¹⁸F]3-fluoro-4-aminopyridine. nih.govrsc.org This radiolabeled compound is a promising PET radioligand for imaging demyelination by targeting voltage-gated potassium (K⁺) channels in the brain. biorxiv.org The synthesis involves a direct radiofluorination step, which is a significant advancement in the preparation of meta-fluorinated pyridines for radiopharmaceutical use. nih.govrsc.org
The general synthetic route often involves the nucleophilic substitution of a leaving group, such as a bromine atom, with the radioactive fluorine-18 (B77423) isotope. The presence of the nitro group in the precursor molecule activates the pyridine ring towards this nucleophilic attack. Subsequent reduction of the nitro group yields the desired amino-substituted radiolabeled pyridine. google.com
| Precursor | Radiolabeled Product | Application |
| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | Intermediate for PET tracers |
| [¹⁸F]3-fluoro-4-nitropyridine N-oxide | [¹⁸F]3-fluoro-4-aminopyridine | PET imaging of demyelination |
| 3-fluoro-5-methyl-4-nitropyridine N-oxide | [¹⁸F]5-methyl-3-fluoro-4-aminopyridine | Potential K⁺ channel PET tracer |
Integration into Multi-Component Reactions for Scaffold Complexity
While direct evidence for the integration of this compound into multi-component reactions (MCRs) is not extensively detailed in the provided search results, its polyfunctional nature makes it a highly suitable candidate for such reactions. MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The distinct reactive sites on this compound could potentially be exploited in a sequential or concerted manner within an MCR, leading to a rapid increase in molecular complexity and the generation of diverse chemical scaffolds. google.com
Contribution to the Construction of Intermediates for Agrochemical and Material Science Research
The versatility of this compound extends to its use in synthesizing intermediates for the agrochemical and material science sectors. cymitquimica.comnih.govbldpharm.combldpharm.com The pyridine scaffold is a common feature in many herbicides, insecticides, and fungicides. The specific substitution pattern of this compound allows for the introduction of various functional groups that can modulate the biological activity of the resulting molecules.
In material science, fluorinated and nitrated aromatic compounds are of interest for developing materials with specific electronic properties, such as liquid crystals and organic light-emitting diodes (OLEDs). The ability to synthesize a variety of substituted pyridines from this compound provides a pathway to new materials with tailored characteristics. For example, the synthesis of 4-fluoro-2-pyridone, a uracil (B121893) analog, highlights the utility of related fluorinated pyridines in creating molecules with potential biological and material applications. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 4-Bromo-3-fluoro-2-nitropyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H, ¹³C, and ¹⁹F NMR for Elucidating Electronic Environments and Coupling Constants
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are fundamental one-dimensional techniques that offer insights into the electronic structure of this compound.
¹H NMR: In the proton NMR spectrum, the hydrogen atoms on the pyridine (B92270) ring exhibit distinct chemical shifts due to the influence of the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms. The precise chemical shifts and the coupling patterns between adjacent protons are critical for assigning their positions on the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the pyridine ring. The carbons directly bonded to the nitro, fluoro, and bromo substituents experience significant shifts in their resonance frequencies, providing clear evidence for the substitution pattern.
¹⁹F NMR: As the second most sensitive nucleus for NMR studies after protons, ¹⁹F NMR is particularly informative for fluorinated compounds. man.ac.uk The spectrum for this compound would show a signal for the fluorine atom, and its chemical shift would be indicative of the electronic environment created by the adjacent nitro and bromo groups. Coupling between the fluorine and nearby protons would also be observable, providing further structural confirmation.
Table 1: Representative NMR Data for Halogenated and Nitrated Pyridines
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-fluoropyridine | ¹H | Not specified | Not specified | Not specified | chemicalbook.com |
| 4-Bromopyridine | ¹H | 8.68 (d), 7.73 (d) | J(A,B) = 5.4 | DMSO-d6 | chemicalbook.com |
| 3-Bromo-4-nitropyridine (B1272033) N-oxide | Not specified | Not specified | Not specified | DMSO | rsc.org |
This table provides examples of NMR data for related compounds to illustrate the types of information obtained. Specific data for this compound was not available in the search results.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the proton network within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is crucial for identifying the connectivity between quaternary carbons (those without attached protons) and nearby protons, thus completing the structural puzzle. For instance, an HMBC experiment would show correlations between the pyridine protons and the carbon atoms bearing the bromo, fluoro, and nitro groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of the this compound molecule with high precision. This allows for the unambiguous determination of its molecular formula, C₅H₂BrFN₂O₂. HRMS instruments, such as Orbitrap-based systems, offer mass accuracies of less than 5 ppm, which is essential for differentiating between compounds with the same nominal mass but different elemental compositions. nih.gov
Beyond molecular formula confirmation, HRMS provides detailed information about the fragmentation pattern of the molecule under ionization. The way the molecule breaks apart can offer valuable structural clues. The fragmentation pathways are influenced by the substituents on the pyridine ring. nih.gov For instance, the loss of the nitro group (NO₂) or the bromine atom (Br) would result in characteristic fragment ions, further corroborating the structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Characteristic Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.
Key vibrational modes to be expected include:
N-O stretching: The nitro group (NO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations.
C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected. The C-F stretching frequency in fluoropyridines is similar to that in fluorobenzene. researchgate.net
C-Br stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower frequencies.
Aromatic C-H and C=C/C=N stretching: Vibrations associated with the pyridine ring will also be present.
The complexity of the IR spectrum in the "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be used for identification purposes. msu.edu
Table 2: Typical Infrared Absorption Ranges for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (R-NO₂) | Asymmetric Stretch | 1560-1515 |
| Symmetric Stretch | 1365-1335 | |
| Fluoro (Ar-F) | C-F Stretch | 1250-1150 researchgate.net |
| Bromo (Ar-Br) | C-Br Stretch | 670-600 researchgate.net |
| Aromatic Ring | C=C & C=N Stretch | 1600-1450 |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
This technique would definitively confirm the substitution pattern on the pyridine ring and provide insights into intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing. nih.gov
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insight
The synthesis of this compound and its subsequent reactions can be monitored in real-time using advanced in situ spectroscopic techniques. For example, techniques like ReactIR (in situ FT-IR) or in situ NMR can track the disappearance of reactants and the appearance of products over the course of a reaction. This provides valuable kinetic data and can help elucidate the reaction mechanism. For instance, monitoring the fluorination of a precursor could reveal the formation of intermediates and help optimize reaction conditions.
Computational and Theoretical Chemistry Investigations of 4 Bromo 3 Fluoro 2 Nitropyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 4-bromo-3-fluoro-2-nitropyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are instrumental in understanding its behavior. inpressco.comnih.govfigshare.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the electron-withdrawing nature of the nitro, fluoro, and bromo groups is expected to lower the energy of the LUMO, making the pyridine (B92270) ring highly susceptible to nucleophilic attack. The HOMO, in contrast, would be of lower energy, indicating a less nucleophilic character for the molecule itself.
Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Illustrative Global Reactivity Parameters for this compound Disclaimer: The following data is illustrative and based on trends for similar polysubstituted nitropyridines, as specific experimental or computational data for this compound is not readily available in the searched literature.
| Parameter | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | -7.5 |
| LUMO Energy | ELUMO | -2.1 |
| HOMO-LUMO Gap | ELUMO - EHOMO | 5.4 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.8 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.7 |
| Global Electrophilicity Index (ω) | χ2 / (2η) | 4.28 |
A high electrophilicity index for this compound would confirm its strong electrophilic character, making it a prime candidate for reactions with nucleophiles.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.gov It helps in identifying the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). For this compound, the MEP would likely show a significant region of positive potential on the pyridine ring, particularly near the carbon atoms bearing the electron-withdrawing substituents, indicating their susceptibility to nucleophilic attack. The area around the nitro group's oxygen atoms would exhibit a strong negative potential.
Fukui functions provide a more quantitative prediction of the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govschrodinger.comscm.com The condensed Fukui function, ƒk+, indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack), while ƒk- indicates its propensity to donate an electron (electrophilic attack). For this compound, the carbon atoms of the pyridine ring are expected to have the highest ƒk+ values, pinpointing them as the primary sites for nucleophilic substitution.
By combining the insights from FMO analysis, MEP mapping, and Fukui functions, the regioselectivity of chemical reactions involving this compound can be predicted. In the case of nucleophilic aromatic substitution (SNAr), a common reaction for such electron-deficient systems, these computational tools can predict which of the leaving groups (bromo or fluoro) is more likely to be substituted, and at which position. wuxiapptec.com The calculations would likely indicate that the positions ortho and para to the strongly electron-withdrawing nitro group are the most activated towards nucleophilic attack. The relative magnitudes of the Fukui indices at the carbon atoms attached to the bromine and fluorine atoms would provide a quantitative basis for predicting the major product.
Transition State Modeling and Reaction Pathway Elucidation Using Quantum Chemical Methods
Quantum chemical methods can be employed to model the transition states of reactions involving this compound. By locating the transition state structure and calculating its energy, the activation energy barrier for a particular reaction pathway can be determined. wuxiapptec.comwuxiapptec.com This is crucial for understanding the kinetics of a reaction and for comparing the feasibility of different possible reaction mechanisms.
For instance, in a nucleophilic aromatic substitution reaction, two possible pathways could be the substitution of the bromine atom at the C4 position or the fluorine atom at the C3 position. By modeling the transition states for both pathways, it is possible to determine which one has a lower activation energy and is therefore kinetically favored. These calculations often reveal the formation of a Meisenheimer complex as an intermediate. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Solvent Effects on Reactivity
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound and to understand the influence of the solvent on its reactivity. researchgate.netacs.org While the pyridine ring itself is rigid, the nitro group can rotate. MD simulations can provide information on the preferred orientation of the nitro group relative to the ring.
More importantly, MD simulations can explicitly model the solvent molecules surrounding the solute, providing a more realistic picture of the reaction environment. researchgate.net The solvation of the reactants, intermediates, and transition states can significantly impact the reaction energetics. For example, a polar solvent would be expected to stabilize charged species like a Meisenheimer intermediate, thereby facilitating an SNAr reaction. acs.org MD simulations can help to quantify these solvent effects. mdpi.com
Quantum Chemical Methods for Understanding Complex Reaction Mechanisms and Energetics
For more complex reactions, a combination of different quantum chemical methods may be necessary to fully elucidate the reaction mechanism and energetics. This can involve using higher levels of theory to refine the energies of stationary points on the potential energy surface and to account for dynamic effects. nih.gov For example, in cases where multiple competing reaction pathways exist, or where the reaction involves multiple steps, a detailed quantum chemical investigation can unravel the intricate details of the mechanism. frontiersin.org Such studies provide a fundamental understanding of the factors that control the reactivity and selectivity of this compound, which is invaluable for the rational design of synthetic routes and for the development of new chemical transformations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Modeling of Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to predict the chemical reactivity and behavior of molecules based on their structural and physicochemical properties. uliege.be These models establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. While specific QSRR studies exclusively focused on this compound are not extensively documented in public literature, the methodology can be effectively applied to this molecule by drawing parallels from research on structurally related compounds, such as other substituted pyridines, nitroaromatics, and halogenated hydrocarbons.
The core principle of QSRR is to quantify aspects of a molecule's structure—such as its size, shape, and electronic properties—and use these quantitative values, known as descriptors, to build a predictive model. uliege.be For a molecule like this compound, a QSRR model could predict its susceptibility to nucleophilic aromatic substitution, its reduction potential, or its interaction with a biological target. Reactivity calculations are crucial for predicting metabolic pathways and can explain a significant percentage of experimentally observed outcomes. nih.gov
The development of a QSRR model for this compound would involve several key steps:
Dataset Compilation: A series of molecules structurally related to this compound would be synthesized or selected. For each of these, a specific measure of reactivity (e.g., the rate constant for a particular reaction) would be experimentally determined.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.
Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR), a relationship is established between the descriptors and the measured reactivity. nih.gov The predictive power of the resulting model is then rigorously tested using internal and external validation techniques.
The selection of appropriate molecular descriptors is critical for building an accurate QSRR model. For this compound, the descriptors would need to capture the influence of the bromo, fluoro, and nitro substituents on the pyridine ring. Relevant descriptors would likely include those related to hydrophobicity, surface area, and electronic effects. nih.govresearchgate.net
The following table outlines some of the key molecular descriptors that would be considered in a QSRR study of this compound.
Once a robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives of this compound. This predictive capability is highly valuable in fields such as drug discovery and materials science, as it allows for the virtual screening of large numbers of compounds, saving significant time and resources.
To illustrate, the table below presents hypothetical data for a QSRR model aimed at predicting the rate of a nucleophilic substitution reaction for a series of substituted nitropyridines.
Table 2: Illustrative Data for a Hypothetical QSRR Model This data is for illustrative purposes only and is not derived from experimental results.
| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted log(k_rel) |
|---|---|---|---|---|
| This compound | -3.5 | 4.2 | 155 | 1.00 |
| 4-Chloro-3-fluoro-2-nitropyridine | -3.6 | 4.1 | 150 | 1.05 |
| 4-Bromo-2-nitropyridine | -3.3 | 3.9 | 148 | 0.85 |
By analyzing such datasets, researchers can gain insights into the molecular features that govern reactivity, guiding the design of new compounds with desired properties. nih.gov
Future Research Directions and Unresolved Challenges in the Chemistry of 4 Bromo 3 Fluoro 2 Nitropyridine
Development of Novel and More Sustainable Synthetic Routes, Including Flow Chemistry Approaches
The development of efficient, safe, and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For polysubstituted pyridines like 4-bromo-3-fluoro-2-nitropyridine, future research will prioritize moving away from traditional multi-step batch processes toward more sustainable alternatives.
Research Focus:
Green Chemistry: Microwave-assisted synthesis has been identified as a green chemistry tool that can produce pyridine (B92270) derivatives in excellent yields (82-94%) with significantly reduced reaction times (2-7 minutes). nih.gov Future work should adapt these methods for halogenated nitropyridines, minimizing solvent use and energy consumption.
One-Pot Reactions: Convergent, single-step methods that convert various amides directly into highly substituted pyridines are being developed. organic-chemistry.org These reactions, which involve amide activation followed by annulation, offer precise control over substituent placement and avoid the isolation of reactive intermediates. organic-chemistry.org Applying this logic to precursors of this compound could drastically streamline its synthesis.
Flow Chemistry: Continuous flow reactors present a paradigm shift for manufacturing pyridine compounds. Researchers have demonstrated that a five-step batch process for a pyridine-based pharmaceutical could be converted into a single continuous step using flow reactors, increasing the yield from 58% to 92% and projecting a 75% reduction in production costs. vcu.edu Applying this technology to the synthesis of this compound could enhance safety, improve heat and mass transfer, and allow for scalable, on-demand production.
| Approach | Traditional Method (Batch) | Future Direction (Sustainable/Flow) | Potential Advantages |
|---|---|---|---|
| Efficiency | Multi-step, often with moderate yields (e.g., 58%). vcu.edu | One-pot or continuous flow processes with higher yields (e.g., >90%). vcu.edu | Reduced waste, lower cost, fewer unit operations. |
| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Smaller reaction volumes in flow reactors minimize risk; potential for reagent-free electrochemical methods. scitechdaily.com | Improved thermal management, safer handling of exothermic reactions. |
| Sustainability | High consumption of solvents and energy. | Microwave-assisted synthesis, use of greener solvents, reduced energy footprint. nih.gov | Lower environmental impact, alignment with green chemistry principles. |
Exploration of Underutilized Reactivity Pathways and Unconventional Functional Group Transformations
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), typically at the 4-position (bromo displacement). However, its full reactive potential is much broader, with many pathways remaining underexplored.
Research Focus:
Nitro-Group Migration: In reactions of halo-nitropyridines with amines, an unexpected migration of the nitro group has been observed. clockss.org For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with an amine in polar aprotic solvents can yield a product where the nitro group has moved to the adjacent position. clockss.org Investigating whether similar rearrangements can be induced with this compound could open pathways to novel isomers that are otherwise difficult to access.
Regioselective Fluorination: While the bromine atom is the most common site for SNAr, the strategic use of an N-oxide can alter this selectivity. The fluorination of 3-bromo-4-nitropyridine N-oxide, for example, leads to preferential substitution at the meta-position (position 3) rather than the para-position. nih.gov Exploring the N-oxide of this compound could provide a route to selectively replace the nitro group, leaving the halogens intact.
Photochemical Isomerization: A novel method for the C3-hydroxylation of pyridines proceeds through the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation introduces a hydroxyl group at a position that is typically difficult to functionalize due to the electronic properties of the pyridine ring. acs.org Applying this strategy could transform this compound into valuable 3-hydroxypyridine (B118123) derivatives.
Substituent-Controlled Divergence: The identity of substituents on a heterocyclic core can dictate the reaction outcome, leading to divergent synthesis pathways from a common intermediate. acs.org For this compound, systematically varying reaction partners could unveil conditions where the fluoro or nitro groups participate in unexpected cyclizations or transformations, leading to diverse molecular scaffolds.
| Pathway | Description | Potential Product Class from this compound | Reference Concept |
|---|---|---|---|
| Nitro-Group Migration | Intramolecular rearrangement of the nitro group to an adjacent carbon on the pyridine ring. | 4-Bromo-3-fluoro-X-aminopyridines with novel substitution patterns. | Observed in 3-bromo-4-nitropyridine systems. clockss.org |
| N-Oxide Mediated Substitution | Using an N-oxide to activate different positions on the ring towards nucleophilic attack. | 4-Bromo-2,3-difluoropyridine N-oxide (via nitro-group substitution). | Enables meta-fluorination in related systems. nih.gov |
| Photochemical Isomerization | UV light-induced valence isomerization of the corresponding N-oxide to introduce a hydroxyl group. | 4-Bromo-3-fluoro-2-nitro-5-hydroxypyridine. | Achieves C3 hydroxylation of pyridines. acs.org |
Advancements in Stereoselective and Enantioselective Synthesis Utilizing this compound as a Chiral Precursor
While this compound is achiral, its functional handles provide multiple points for initiating stereoselective reactions, making it a valuable starting material for constructing complex chiral molecules.
Research Focus:
Asymmetric Cycloadditions: Transition-metal-catalyzed asymmetric [2+2+2] cycloaddition reactions are a powerful tool for creating complex, enantioenriched pyridines from simpler precursors. researchgate.net A future challenge is to use this compound not as the product but as a dienophile or dipolarophile in stereoselective cycloadditions, leveraging its electron-deficient nature to control the stereochemistry of newly formed rings.
Chiral Auxiliary-Mediated Transformations: A robust method for controlling stereochemistry involves attaching a chiral auxiliary to the molecule, performing a diastereoselective reaction, and then removing the auxiliary. youtube.com The nitro group of this compound can be reduced to an amine, which could then be coupled to a chiral auxiliary. Subsequent reactions, such as an aldol (B89426) addition at a position activated by one of the halogens, would proceed with high diastereoselectivity, allowing for the synthesis of a single enantiomer of the final product. youtube.com
Organocatalyzed Stereoselective Reactions: The development of organocatalysis allows for stereoselective transformations under mild, metal-free conditions. The functional groups of this compound could be modified to create substrates for reactions like the nitro-Mannich reaction, which can be used to synthesize densely substituted, chiral heterocyclic systems like tetrahydroquinolines with high stereocontrol. ucl.ac.uk
| Strategy | Description | Potential Application |
|---|---|---|
| Chiral Auxiliary | Temporarily attach a chiral molecule to guide the stereochemical outcome of a reaction. | Reduce the nitro group to an amine, attach an Evans auxiliary, and perform a diastereoselective alkylation. youtube.com |
| Organocatalysis | Use small, chiral organic molecules to catalyze enantioselective reactions. | Use a derivative in an asymmetric nitro-Mannich or Michael addition to create multiple stereocenters. ucl.ac.uk |
| Asymmetric Catalysis | Employ a chiral transition metal catalyst to control stereochemistry. | Perform an enantioselective cross-coupling at the bromine position or a directed C-H activation. |
Integration of Automated Synthesis and High-Throughput Experimentation for Reaction Discovery
The traditional, iterative process of reaction optimization is slow and resource-intensive. High-Throughput Experimentation (HTE), which uses multi-well plates to run hundreds of reactions in parallel, is a powerful tool for accelerating this process. youtube.com
Research Focus:
Rapid Condition Screening: For a molecule like this compound, which can undergo various SNAr reactions, HTE can rapidly screen a vast array of nucleophiles, catalysts, bases, and solvents to identify optimal conditions for selective transformations. nih.gov This allows for the rapid discovery of conditions that favor substitution at the bromo vs. fluoro position or that prevent unwanted side reactions.
Methodology Discovery: HTE is not just for optimization but also for discovering entirely new reactions by randomly combining reagents and catalysts. youtube.com This approach could be used to find novel cross-coupling partners or unconventional activation modes for the C-F or C-NO₂ bonds in this compound.
Library Synthesis: Once optimal conditions are found, automated HTE platforms can be used to rapidly synthesize large libraries of derivatives. youtube.com By reacting this compound with hundreds of different amines or boronic acids, for example, a diverse collection of compounds can be generated for biological screening, dramatically shortening the timeline of early-stage drug discovery. rsc.orgrsc.org
| HTE Application | Objective | Experimental Setup | Expected Outcome |
|---|---|---|---|
| Reaction Optimization | Find the best conditions for a specific Suzuki coupling at the C-Br position. | A 96-well plate screening various Pd catalysts, ligands, bases, and solvents. analytical-sales.com | Identification of a robust, high-yielding protocol in a single experimental array. analytical-sales.com |
| Selectivity Mapping | Determine conditions for selective SNAr at C4 (Br) vs. C2 (NO₂). | An array testing different nucleophiles, temperatures, and solvents. nih.gov | A "heat map" of reaction outcomes guiding the selective synthesis of different isomers. nih.gov |
| Library Generation | Create a diverse set of aminated derivatives for screening. | Automated liquid handling to react the core with a library of primary and secondary amines. | A plate of 100+ novel compounds ready for biological assays. youtube.com |
Predictive Modeling for Reaction Outcomes and Selectivity through Advanced Machine Learning Algorithms
The ability to accurately predict the outcome of a chemical reaction before it is run in the lab would revolutionize synthesis. Machine learning (ML) is emerging as a powerful tool to achieve this goal.
Research Focus:
Reaction Outcome Prediction: ML models can be trained on vast databases of known reactions to predict the major product of a given set of reactants and reagents. nih.gov For this compound, such models could predict the regioselectivity of SNAr reactions, flagging conditions that might lead to mixtures or unexpected side products. nih.gov
Quantitative Prediction: Beyond just identifying the product, ML is being used for quantitative predictions. Models can now estimate kinetic solvent effects, predicting how changing the solvent will alter a reaction's rate constant. rsc.org This could be used to computationally screen for the ideal solvent for a transformation involving this compound, saving significant experimental effort.
Materials Discovery: ML is also being used in a "design-forward" manner. An ML-assisted material genome approach was recently used to screen 2,450 virtual pyridine-based polymers to identify novel, high-efficiency adsorbents. nih.govacs.org The models predicted that halogen functionalization would enhance performance, a finding that was confirmed experimentally. nih.govacs.org A similar approach could be used to design novel catalysts, ligands, or functional materials derived from the this compound core.
| ML Application | Model Input | Predicted Output | Impact on Research |
|---|---|---|---|
| Forward Prediction | Reactants (e.g., this compound + amine) and conditions. | Structure of the major product and potential side products. nih.gov | Reduces failed reactions; helps troubleshoot unexpected outcomes. |
| Yield/Rate Prediction | Reactants, catalyst, solvent, temperature. | Quantitative yield or reaction rate. rsc.org | Enables in-silico optimization before running experiments. |
| Material Design | A virtual library of derivatives based on the core structure. | A ranked list of candidates predicted to have a desired property (e.g., high binding affinity). nih.gov | Prioritizes synthesis efforts on the most promising candidates. |
Design and Synthesis of New Pyridine Scaffolds Incorporating the this compound Core for Chemical Space Expansion
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in thousands of approved drugs and biologically active compounds. rsc.orgnih.gov this compound is an ideal starting point for creating novel pyridine-based scaffolds to expand the accessible chemical space for drug discovery.
Research Focus:
Multi-Vector Derivatization: The three distinct functional groups (bromo, fluoro, nitro) offer orthogonal chemical handles for diversification. The bromine atom is ideal for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The nitro group can be easily reduced to a versatile amine, which can then be acylated, alkylated, or used to form other heterocycles. The fluorine atom can enhance metabolic stability and binding affinity. A key challenge is to develop selective, stepwise reactions that functionalize each position independently, creating complex, three-dimensional molecules from a flat starting material.
Fused Heterocyclic Systems: The functional groups can be used to construct fused ring systems. For example, reduction of the nitro group to an amine, followed by an intramolecular cyclization involving the bromine atom, could lead to the formation of novel fused pyrazinone or pyridodiazepine scaffolds.
Fragment-Based Drug Design: The this compound core can be used to generate a library of fragments where one or two positions are elaborated with small, diverse groups. These fragments can then be screened for binding to biological targets, with hits being elaborated into more potent lead compounds. The strategic placement of the halogens and the nitro group provides a robust platform for this "fragment growing" approach.
| Core Transformation | Key Reaction | Resulting Scaffold Class | Medicinal Chemistry Relevance |
|---|---|---|---|
| C4-Arylation | Suzuki Coupling | 4-Aryl-3-fluoro-2-nitropyridines | Biaryl structures are common in kinase inhibitors. rsc.org |
| C2-Amination | Nitro Reduction -> Acylation/Sulfonylation | N-(4-bromo-3-fluoropyridin-2-yl)amides | Amide and sulfonamide groups are key pharmacophores. nih.gov |
| Fused Ring Formation | Nitro Reduction -> Intramolecular Cyclization | Fused bicyclic heteroaromatics | Creates rigid, novel scaffolds to explore new chemical space. enpress-publisher.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-3-fluoro-2-nitropyridine, and how do reaction conditions influence yield?
- Methodology : A two-step approach is common:
Nitration : Introduce the nitro group to a fluoropyridine precursor using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.
Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux (~80°C) for regioselective bromination .
- Critical Parameters : Temperature control during nitration prevents over-oxidation, while bromination solvent polarity affects regioselectivity. Yields typically range 45–65% after column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column; mobile phase: MeCN/H₂O (70:30).
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include δ ~8.5 ppm (pyridine H-6) and δ ~150 ppm (C-Br in ¹³C) .
- X-ray Crystallography : Single-crystal diffraction (if recrystallized from CHCl₃) confirms nitro and bromo positions .
Advanced Research Questions
Q. What factors contribute to regioselectivity challenges in synthesizing this compound derivatives?
- Mechanistic Insight : The electron-withdrawing nitro and fluoro groups direct bromination to the para position relative to the nitro group. However, steric hindrance from the fluorine atom may reduce reaction efficiency. Computational studies (DFT) suggest a 1.2 kcal/mol energy barrier difference between para and meta bromination pathways .
- Mitigation : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and improve para selectivity .
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Case Study : The nitro group deactivates the pyridine ring, requiring Pd(PPh₃)₄ and elevated temperatures (80–100°C) for coupling with aryl boronic acids. Yields drop to 30–40% compared to non-nitro analogs .
- Side Reactions : Competitive reduction of the nitro group to NH₂ occurs under basic conditions; use of Na₂CO₃ instead of Cs₂CO₃ minimizes this .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
- Discrepancies :
- ¹H NMR : Literature reports δ = 8.42 ppm (H-6) vs. 8.38 ppm in DMSO-d₆ due to solvent effects.
- IR ν(NO₂) : Values range from 1520–1550 cm⁻¹ depending on crystallinity .
- Resolution : Standardize solvent systems (e.g., CDCl₃) and cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying storage conditions?
- Protocol :
Conditions : Test thermal stability (40°C, 60°C), humidity (75% RH), and light exposure (UV, 254 nm).
Analysis : Monitor degradation via HPLC every 7 days.
- Key Findings : The compound degrades by 15% at 60°C/75% RH over 28 days, primarily via nitro group hydrolysis. Store at 2–8°C in amber vials .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
